7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H24N6O5 and its molecular weight is 452.471. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Activity
Research on derivatives of purine diones, closely related to the chemical compound , has shown promising cardiovascular effects. These studies have identified compounds with significant prophylactic antiarrhythmic activity and hypotensive activity, highlighting their potential in cardiovascular disease treatment and management (Chłoń-Rzepa et al., 2004).
Anti-inflammatory and Analgesic Effects
Compounds structurally related to the target chemical have demonstrated potent analgesic and anti-inflammatory properties in pharmacological evaluations. These findings suggest their utility in developing new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Enzyme Inhibition
Several derivatives have shown activity in inhibiting specific enzymes, such as glycolic acid oxidase and tyrosinase, which are involved in various metabolic and physiological processes. This enzyme inhibition capability indicates potential applications in treating diseases related to enzyme dysfunction or in developing therapeutic agents targeting these enzymes (Rooney et al., 1983); (Then et al., 2018).
Potential Antidiabetic and Lipid-Lowering Effects
Studies on substituted pyridines and purines containing thiazolidinedione, closely related to the discussed compound, have explored their impact on triglyceride accumulation and hypoglycemic and hypolipidemic activity. These findings suggest potential applications in managing diabetes and lipid disorders (Kim et al., 2004).
properties
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O5/c1-27-19-18(20(30)26-22(27)31)28(21(25-19)24-11-14-4-3-9-23-10-14)12-15(29)13-33-17-7-5-16(32-2)6-8-17/h3-10,15,29H,11-13H2,1-2H3,(H,24,25)(H,26,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMOIZFPNBEMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CN=CC=C3)CC(COC4=CC=C(C=C4)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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